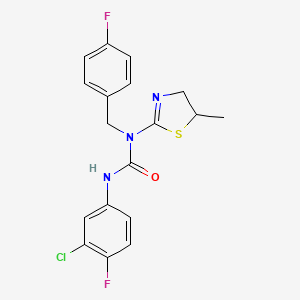
3-(3-Chloro-4-fluorophenyl)-1-(4-fluorobenzyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, chlorinated and fluorinated phenyl groups, and a urea moiety, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the chlorinated and fluorinated phenyl groups. The final step involves the formation of the urea moiety through a reaction with an appropriate isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorinated and fluorinated phenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the phenyl rings.
Scientific Research Applications
3-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluorophenol: A simpler compound with similar halogenated phenyl groups.
2-pyrrolidone: Contains a lactam ring, similar to the thiazole ring in the target compound.
Uniqueness
3-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea is unique due to its combination of a thiazole ring, multiple halogenated phenyl groups, and a urea moiety
Properties
Molecular Formula |
C18H16ClF2N3OS |
|---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C18H16ClF2N3OS/c1-11-9-22-18(26-11)24(10-12-2-4-13(20)5-3-12)17(25)23-14-6-7-16(21)15(19)8-14/h2-8,11H,9-10H2,1H3,(H,23,25) |
InChI Key |
WBRDMXCYUSQNPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(S1)N(CC2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















